molecular formula C23H17Cl2N3O3S B2762169 N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide CAS No. 721894-10-6

N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide

Katalognummer: B2762169
CAS-Nummer: 721894-10-6
Molekulargewicht: 486.37
InChI-Schlüssel: MEMOXJLHELSZAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features a central cyanoacrylamide backbone (2-cyano-3-phenylprop-2-enamide) linked to a 2-chloro-5-sulfamoylphenyl group. The sulfamoyl moiety is further substituted with a 3-chloro-4-methylphenyl group, contributing to its steric and electronic complexity. Its molecular formula is C₂₃H₁₇Cl₂N₃O₃S, with a molecular weight of 486.38 g/mol .

Eigenschaften

IUPAC Name

N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3S/c1-15-7-8-18(12-21(15)25)28-32(30,31)19-9-10-20(24)22(13-19)27-23(29)17(14-26)11-16-5-3-2-4-6-16/h2-13,28H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMOXJLHELSZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C(=CC3=CC=CC=C3)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Cyanoacrylamide Moieties

Compound 1a : N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide
  • Key Differences :
    • Replaces the sulfamoyl group with a hydroxybutenamide chain.
    • Contains fluorine atoms at positions 5 and 6, increasing electronegativity.
  • Biological Relevance : Demonstrated activity in kinase inhibition studies, though specific data for the target compound remain unexplored .
Compound 9 : 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide
  • Key Differences :
    • Sulfamoyl group linked to pyridinyl instead of 3-chloro-4-methylphenyl.
    • Lacks chlorine substituents on the phenyl ring.
  • Synthesis: Prepared via condensation of 2-cyano-N-(4-sulfamoylphenyl)acetamide with benzaldehyde (85% yield) .
  • Applications : Acts as a precursor for pyrazole derivatives with apoptosis-inducing activity in colon cancer .

Sulfonamide/Sulfamoyl Derivatives

Compound 15 : N-(4-chloro-3-sulfamoylphenyl)-N-methylformamide
  • Key Differences: Simpler structure with a methylformamide group instead of cyanoacrylamide. Retains the 4-chloro-3-sulfamoylphenyl motif.
  • Degradation Studies : Shows rapid hydrolysis in acidic soils, suggesting environmental instability compared to the target compound .
USP Sulfamethoxazole Related Compound A : N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide
  • Key Differences: Substituted with a 5-methylisoxazolyl group instead of 3-chloro-4-methylphenyl. Acetamide replaces cyanoacrylamide.
  • Regulatory Relevance : Used as a reference standard in pharmacopeial testing, emphasizing purity requirements .

Pyrazole and Pyridine Derivatives

Compound 16 : (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide
  • Key Differences :
    • Incorporates a pyrazole ring with trifluoromethyl and chlorine substituents.
    • Difluoromethylsulfanyl group enhances lipophilicity.
  • Applications : Investigated for herbicidal activity, highlighting the role of fluorinated groups in agrochemical design .

Biologische Aktivität

N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide is a complex organic compound with significant biological activity. This article explores its mechanisms, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C23H17Cl2N3O3SC_{23}H_{17}Cl_{2}N_{3}O_{3}S

IUPAC Name: N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide.

The presence of chloro and sulfamoyl groups contributes to its unique reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various metabolic pathways. The sulfamoyl group is known to enhance the binding affinity to target proteins, potentially modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide demonstrates notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth at certain concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticonvulsant Activity

Similar compounds in the cinnamamide class have shown anticonvulsant properties. For instance, a derivative known as KM-568 was reported to exhibit significant anticonvulsant activity in various animal models of epilepsy. Although specific data for the compound is limited, its structural similarities suggest potential for similar effects.

Case Studies and Research Findings

  • Anticonvulsant Efficacy : A study evaluating related compounds demonstrated that certain cinnamamide derivatives had a protective effect against seizures in mouse models. The ED50 values indicated effective doses for inducing protective effects were around 70 mg/kg in some instances .
  • Mutagenicity Assessment : In vitro studies conducted on similar compounds showed that they did not exhibit mutagenic properties, suggesting a favorable safety profile for further development .
  • Cytotoxicity Evaluation : Cytotoxicity tests on cell lines such as HepG2 (human liver cancer) and H9c2 (rat cardiomyoblast) indicated that these compounds could be safe up to concentrations of 100 µM, supporting their potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure of N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide suggests that modifications in the phenyl rings and the cyano group can significantly influence its biological properties. The presence of multiple chloro groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Q & A

Q. Critical Parameters :

  • Solvent choice (DMSO for sulfamoylation, ethanol for condensation) to balance reactivity and solubility.
  • Strict temperature control to minimize side reactions (e.g., hydrolysis of the cyano group).

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Basic Research Question
Analytical Workflow :

Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR : Verify substitution patterns (e.g., sulfamoyl proton absence at δ 10–11 ppm, aromatic protons in the 7.0–8.5 ppm range) .
  • 2D NMR (HSQC, HMBC) : Confirm connectivity between the sulfamoyl group and the phenyl backbone .

High-Performance Liquid Chromatography (HPLC) :

  • Use a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>98% by area under the curve) .

Mass Spectrometry (HRMS) :

  • Match observed [M+H]+ with theoretical molecular weight (C23H17Cl2N3O3S: 502.03 g/mol) .

Validation : Cross-reference spectral data with structurally analogous sulfamoyl-enamide compounds .

What strategies are effective in resolving contradictions between experimental crystallographic data and computational models?

Advanced Research Question
Methodology :

Data Validation :

  • Use SHELXL (SHELX suite) for refinement, ensuring R-factor convergence (<5% discrepancy) .
  • Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries (software: Gaussian 16) .

Discrepancy Analysis :

  • Thermal Motion Artifacts : Apply TWIN/BASF commands in SHELXL to model twinning or disorder .
  • Hydrogen Bonding : Perform graph-set analysis (Etter’s rules) to identify missed interactions (e.g., C=O⋯H-N) that affect packing .

Software Cross-Check : Validate results using WinGX (for small-molecule refinement) and Olex2 for visualization .

Case Study : A 2025 study resolved a 0.1 Å bond-length discrepancy by identifying a missed π-π stacking interaction using Mercury CSD .

How can hydrogen bonding patterns be systematically analyzed to predict crystal packing behavior?

Advanced Research Question
Graph-Set Analysis :

Categorize Motifs :

  • Dimer (R2²(8)) : Sulfamoyl N-H⋯O=C interactions.
  • Chain (C(4)) : Aryl-Cl⋯π interactions .

Software Tools :

  • Mercury CSD (Cambridge Structural Database) to compare with similar compounds.
  • SHELXL hydrogen-bond restraints (AFIX commands) during refinement .

Predictive Modeling :

  • Use CrystalPredictor II to simulate packing energies for polymorph screening .

Example : A 2023 study identified a dominant R2²(8) motif in the compound’s monoclinic P21/c form, stabilizing the lattice by 12 kcal/mol .

What experimental approaches are recommended for handling twinned data in crystallographic studies of this compound?

Advanced Research Question
Protocol :

Data Collection :

  • Use a high-brilliance synchrotron source (e.g., APS) to improve signal-to-noise ratios for weak reflections .

Twinning Detection :

  • Check for intensity statistics (〈I²〉/〈I〉² > 2.0) and Hooft y parameters in PLATON .

Refinement :

  • Apply the TWIN/BASF commands in SHELXL, refining twin fractions iteratively until Rint < 0.05 .
  • Use ORTEP-3 for graphical validation of twin domains .

Case Study : A 2024 study resolved a 180° rotation twin (twin law: -h, -k, l) using BASF = 0.35, achieving R1 = 3.2% .

How can researchers perform comparative analysis of isomeric forms or derivatives of this compound?

Advanced Research Question
Methodology :

Synthesis of Derivatives :

  • Introduce substituents (e.g., -CF3, -OCH3) at the phenyl or enamide positions .

Crystallographic Comparison :

  • Overlay structures using SuperStar (CCDC) to assess steric/electronic effects .

Thermodynamic Stability :

  • Calculate lattice energies (PIXEL method) to rank polymorph stability .

Example : A 2025 study showed that substituting -Cl with -CF3 increased melting point by 40°C due to enhanced halogen bonding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.